![molecular formula C14H19NO3 B510342 5-Oxo-5-{[4-(Propan-2-yl)phenyl]amino}pentansäure CAS No. 540759-65-7](/img/structure/B510342.png)
5-Oxo-5-{[4-(Propan-2-yl)phenyl]amino}pentansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid is a chemical compound with the molecular formula C15H20N2O4 . It is also known as 5-oxo-5-({[4-(propan-2-yl)phenyl]carbamoyl}amino)pentanoic acid .
Chemical Reactions Analysis
The chemical reactions involving 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid are not specifically mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. For 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid, the molecular formula is C15H20N2O4 and the molecular weight is 292.3303 .Wirkmechanismus
The mechanism of action of 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid is not fully understood, but it is thought to act on various signaling pathways in cells. 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid has been shown to activate the ERK1/2 signaling pathway, which is involved in cell proliferation and survival. 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in protein synthesis and cell growth. These effects may contribute to the neuroprotective and antiproliferative effects of 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid.
Biochemical and Physiological Effects:
5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid can increase cell viability and reduce cell death in neuronal cells. 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, the effects of 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid. One area of interest is the development of new drugs based on the structure of 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid. Another area of interest is the investigation of the neuroprotective and antiproliferative effects of 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid in animal models. In addition, the effects of 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid on other signaling pathways and physiological systems should be further explored. Overall, 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid has the potential to be a valuable tool for scientific research and drug discovery.
Synthesemethoden
5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid can be synthesized using a variety of methods, including the reaction of 4-isopropylphenylamine with diethyl 5-oxopentanedioate in the presence of a catalyst such as triethylamine. Another method involves the reaction of 4-isopropylphenylamine with 5-oxo-4,5-dihydro-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. These methods have been shown to produce high yields of pure 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid.
Wissenschaftliche Forschungsanwendungen
Biokatalyse in der Arzneimittelsynthese
Verwandte Verbindungen können als Zwischenprodukte bei der biokatalytischen Synthese von chiralen Arzneimittelzwischenprodukten dienen. Zum Beispiel ist ®-2-Amino-3-(7-Methyl-1H-indazol-5-yl)-propansäure ein wichtiges Zwischenprodukt zur Herstellung von Antagonisten von Calcitonin-Gen-verwandten Peptidrezeptoren, die in Antimigräne-Medikamenten und anderen Arzneimitteln verwendet werden .
Krebsforschung
In der Krebsforschung können Analoga dieser Verbindung auf ihr Potenzial als Inhibitoren spezifischer Proteine oder Enzyme untersucht werden, die an der Entstehung von Krebs beteiligt sind. Beispielsweise ist die Tankyrase-Inhibition entscheidend, da Tankyrasen eine wichtige Rolle in zellulären Prozessen spielen und sie daher zu geeigneten Zielen in der Krebsforschung machen .
Arzneimittelforschung
Verbindungen mit ähnlichen Strukturen können in der Arzneimittelforschung eingesetzt werden, um neue kleine Moleküle zu identifizieren, die die Bindung spezifischer Proteine an ihre Rezeptoren beeinträchtigen können. Dies ist wichtig, um die Entstehung von Tumoren und die Chemoresistenz zu verstehen .
Antimikrobielles Potenzial
Einige Derivate wurden synthetisiert und auf ihr antimikrobielles Potenzial gegen verschiedene Bakterien wie Staphylococcus aureus und Escherichia coli untersucht, und zwar mit Methoden wie der seriellen Brüheverdünnung unter Verwendung von Standardantibiotika zum Vergleich .
Eigenschaften
IUPAC Name |
5-oxo-5-(4-propan-2-ylanilino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)11-6-8-12(9-7-11)15-13(16)4-3-5-14(17)18/h6-10H,3-5H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYZSKLWEPKIDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

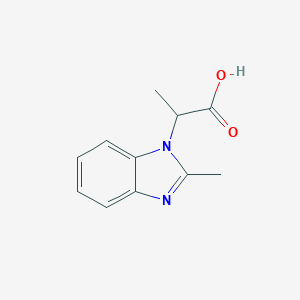
![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)
![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)

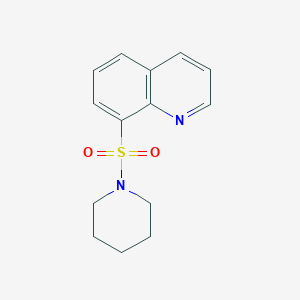
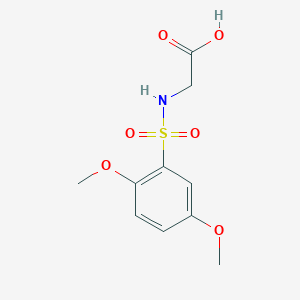
![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)
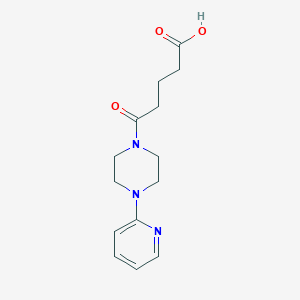
![[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B510345.png)
![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)
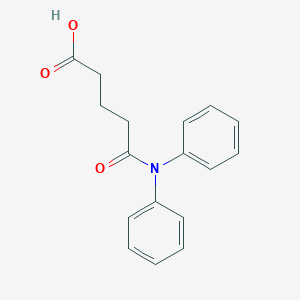
![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)